molecular formula C9H15N3O5S B11303543 2-hydroxy-N-(3-methoxypropyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-(3-methoxypropyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11303543
M. Wt: 277.30 g/mol
InChI Key: SFVYYNLYEURBBA-UHFFFAOYSA-N
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Description

2-hydroxy-N-(3-methoxypropyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-methoxypropyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by sulfonation and subsequent alkylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-methoxypropyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-hydroxy-N-(3-methoxypropyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of diseases involving pyrimidine pathways.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3-methoxypropyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-hydroxy-N-(3-methoxypropyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonamide group, in particular, is known for its role in medicinal chemistry, providing the compound with potential therapeutic applications.

Properties

Molecular Formula

C9H15N3O5S

Molecular Weight

277.30 g/mol

IUPAC Name

N-(3-methoxypropyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C9H15N3O5S/c1-6-7(8(13)12-9(14)11-6)18(15,16)10-4-3-5-17-2/h10H,3-5H2,1-2H3,(H2,11,12,13,14)

InChI Key

SFVYYNLYEURBBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCCOC

Origin of Product

United States

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